Product packaging for 3-Hexyl-5-methoxyphenol(Cat. No.:CAS No. 88640-68-0)

3-Hexyl-5-methoxyphenol

Cat. No.: B14374927
CAS No.: 88640-68-0
M. Wt: 208.30 g/mol
InChI Key: AQGNMKRJQKGKIK-UHFFFAOYSA-N
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Description

3-Hexyl-5-methoxyphenol is a phenolic compound of interest in organic synthesis and life science research. While a definitive molecular structure is confirmed for the closely related analog 3-Hexyl-5-methoxy-1H-indole , specific pharmacological and physicochemical data for this compound require further experimental characterization. Research into structurally similar methoxyphenol derivatives indicates potential utility as intermediates in the synthesis of more complex molecules and in the study of antioxidant and bioactive compounds . This product is intended for laboratory research and development purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to conduct their own safety and suitability assessments for this material prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20O2 B14374927 3-Hexyl-5-methoxyphenol CAS No. 88640-68-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88640-68-0

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

3-hexyl-5-methoxyphenol

InChI

InChI=1S/C13H20O2/c1-3-4-5-6-7-11-8-12(14)10-13(9-11)15-2/h8-10,14H,3-7H2,1-2H3

InChI Key

AQGNMKRJQKGKIK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC(=CC(=C1)OC)O

Origin of Product

United States

Synthetic Methodologies for 3 Hexyl 5 Methoxyphenol and Analogous Alkyl/alkoxy Phenols

Strategies for Regioselective Alkylation and Methoxylation of Phenolic Scaffolds

The regioselective functionalization of phenolic rings is a cornerstone of synthesizing specifically substituted phenols. The directing effects of the hydroxyl and methoxy (B1213986) groups, along with the choice of reagents and reaction conditions, play a pivotal role in achieving the desired substitution pattern.

Synthesis of 3-Methoxyphenol (B1666288) from Resorcinol (B1680541) Derivatives and Related Precursors

A primary and well-established route to 3-methoxyphenol involves the selective O-methylation of resorcinol. This process must be carefully controlled to favor mono-methylation over the formation of 1,3-dimethoxybenzene. A common laboratory-scale procedure involves treating resorcinol with a methylating agent like dimethyl sulfate in the presence of a base. chemicalbook.com For instance, reacting one mole of resorcinol with one mole of dimethyl sulfate in the presence of 1.25 moles of 10% sodium hydroxide solution, while maintaining the temperature below 40°C, yields 3-methoxyphenol. chemicalbook.com To ensure the reaction goes to completion and to decompose any unreacted dimethyl sulfate, the mixture is typically heated on a boiling water bath for a short period. chemicalbook.com The yield of this reaction is reported to be around 50%. chemicalbook.com

Optimization of this reaction has been explored to improve yield and reproducibility, especially during scale-up. One effective modification is the use of a phase transfer catalyst in a biphasic solvent system, such as toluene-water. The use of tetrabutylammonium bromide (TBAB) as a phase transfer catalyst with a resorcinol to dimethyl sulfate molar ratio of 1:1.2 at 80°C for 8 hours has been shown to increase the yield to 66% with a product purity greater than 96%.

Another synthetic avenue to phenols involves the oxidation of phenylboronic acids. A green chemistry approach for synthesizing 3-methoxyphenol utilizes the rapid oxidation of 3-methoxyphenylboronic acid with hydrogen peroxide in ethanol. This method is noteworthy for its mild conditions (20°C) and short reaction time (1 minute), proceeding with a 99% yield without the need for column chromatography.

Exploration of Synthetic Routes to Related Substituted Methoxyphenols (e.g., 3-benzyloxy-5-methoxyphenol, 3-methoxy-5-methylphenol)

The synthesis of analogs like 3-benzyloxy-5-methoxyphenol and 3-methoxy-5-methylphenol (B15851) provides insight into the versatility of synthetic strategies for substituted phenols.

3-Benzyloxy-5-methoxyphenol: A facile synthesis for this compound has been developed starting from phloroglucinol dihydrate. The synthetic route involves a series of protection and selective deprotection steps. Initially, phloroglucinol is reacted with benzenesulfonyl chloride to form a trisulfonate. This is followed by selective methylation and benzylation, and subsequent basic hydrolysis to yield the desired product.

3-Methoxy-5-methylphenol: A common route to this compound is the selective O-methylation of orcinol (5-methylresorcinol). This reaction is typically performed using a methylating agent such as dimethyl sulfate or methyl iodide with a base like potassium carbonate in a suitable solvent like dry acetone. Another method involves the hydrolysis of methyl 4-methoxy-6-methyl-salicylate. slchemtech.com More contemporary approaches include a one-pot synthesis from 3-bromotoluene, which proceeds via an iridium-catalyzed C–H borylation, followed by oxidation and methylation.

Direct and Indirect Approaches for Introducing the Hexyl Moiety into Phenolic Rings

The introduction of a hexyl group onto a phenolic ring can be achieved through direct or indirect methods.

Direct Approaches: Direct Friedel-Crafts alkylation of a phenol (B47542) with a hexylating agent (e.g., 1-hexene or 1-hexyl halide) in the presence of a Lewis or Brønsted acid catalyst is a potential route. However, this method is often plagued by several challenges, including:

Polyalkylation: The initial alkylation activates the ring, making it more susceptible to further alkylation.

Rearrangement of the alkyl group: The involvement of carbocation intermediates can lead to the formation of branched isomers.

Lack of regioselectivity: A mixture of ortho and para isomers is often obtained.

Rhenium-catalyzed ortho-alkylation of phenols with alkenes has been shown to be a highly regioselective method that avoids multi-alkylation. orgsyn.org

Indirect Approaches: A more controlled and widely used method for introducing a linear alkyl chain is through a two-step sequence involving Friedel-Crafts acylation followed by reduction.

Friedel-Crafts Acylation: The phenol is first acylated with hexanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). This reaction introduces a hexanoyl group (-C(O)C₅H₁₁) onto the aromatic ring. The acyl group is deactivating, which prevents further acylation, thus ensuring mono-substitution.

Reduction of the Acyl Group: The resulting acylphenol is then reduced to the corresponding alkylphenol. Two common methods for this reduction are the Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine and a strong base at high temperatures). researchgate.netnih.govrsc.org The choice between these two methods depends on the presence of other functional groups in the molecule that might be sensitive to acidic or basic conditions. rsc.org

For the synthesis of 3-hexyl-5-methoxyphenol, an indirect approach starting from 3,5-dimethoxyphenol (B141022) would be a plausible route. Friedel-Crafts acylation with hexanoyl chloride would be directed to the 4-position due to the activating and ortho-, para-directing nature of the two methoxy groups. Subsequent reduction of the ketone and selective demethylation of one of the methoxy groups would yield the target compound.

Advanced Synthetic Transformations for Functional Group Introduction and Modification

Modern organic synthesis offers a plethora of advanced transformations for the precise introduction and modification of functional groups on phenolic scaffolds. These methods often provide higher selectivity and milder reaction conditions compared to classical approaches.

For the synthesis of complex phenols, C-H bond functionalization has emerged as a powerful tool. nih.gov This strategy allows for the direct formation of C-C bonds on the aromatic ring, bypassing the need for pre-functionalized starting materials. For instance, palladium-catalyzed regioselective C-H bond allylic alkylation of phenols with 1,3-dienes has been reported to have high reactivity at the ortho C-H bond. acs.org

Transition-metal-catalyzed cross-coupling reactions are also instrumental in elaborating phenolic structures. For example, copper-catalyzed Ullmann-type coupling reactions can be used to form aryloxy phenols.

Functional group interconversions are also crucial. For example, the conversion of a carboxylic acid group to other functionalities can be a key step in a multi-step synthesis. Benzoic acids can be converted to phenols under mild conditions, offering an alternative synthetic route.

Green Chemistry Principles and Sustainable Synthetic Routes for Methoxyphenol Production

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemicalbook.comguidechem.com These principles are increasingly being applied to the synthesis of methoxyphenols and other fine chemicals. chemicalbook.comguidechem.com

Key green chemistry principles relevant to methoxyphenol production include:

Prevention of Waste: Designing syntheses to minimize byproducts.

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

Use of Less Hazardous Chemical Syntheses: Employing substances that possess little or no toxicity.

Use of Safer Solvents and Auxiliaries: Minimizing or replacing hazardous solvents with greener alternatives like water or bio-based solvents. acs.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. mdpi.com

Use of Renewable Feedstocks: Utilizing raw materials derived from renewable sources. Lignin (B12514952), an abundant biopolymer, is a rich source of phenolic compounds that can be used as starting materials. acs.org

Catalysis: Using catalytic reagents in small amounts is superior to stoichiometric reagents. mdpi.com

In the context of methoxyphenol synthesis, several greener approaches are being explored:

Green Catalysts: The use of solid acid catalysts, such as zeolites, montmorillonite clay, and sulfated zirconia, for Friedel-Crafts alkylations offers advantages over traditional Lewis acids like AlCl₃. rsc.org These solid acids are often reusable, less corrosive, and produce less waste. nih.govrsc.org Envirocat EPZG, a clay-based catalyst, has been shown to be an eco-friendly, selective, and reusable catalyst for Friedel-Crafts acylation.

Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions. mdpi.com For instance, horseradish peroxidase has been used for the polymerization of alkylphenols. mdpi.com Alkyltransferases are also being engineered as synthetic tools for biocatalytic alkylation, avoiding toxic chemical reagents. manchester.ac.uk

Alternative Solvents: Replacing hazardous organic solvents with greener alternatives is a key focus. Water is an ideal green solvent, and reactions such as the rhodium-catalyzed C-alkylation of phenols with butadienes have been successfully carried out in water.

Mechanistic Studies of Key Reaction Steps in the Synthesis of this compound

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting product outcomes.

Mechanism of Friedel-Crafts Alkylation/Acylation: The Friedel-Crafts reaction proceeds via electrophilic aromatic substitution. In the case of alkylation with an alkene, a Lewis or Brønsted acid catalyst protonates the alkene to form a carbocation. This electrophile is then attacked by the electron-rich phenolic ring. Computational studies using density functional theory (DFT) have provided a molecular-level understanding of phenol alkylation. researchgate.netnih.govacs.org These studies suggest a neutral-pathway mechanism involving the formation of an ester between the olefin and the acid catalyst, followed by O-alkylation or C-alkylation. researchgate.netnih.govacs.org An ionic rearrangement mechanism can then account for the formation of C-alkylphenols from the initially formed O-alkylated product. researchgate.netnih.govacs.org The regioselectivity (ortho vs. para) is influenced by steric hindrance and the stability of the intermediate carbocation. researchgate.net

In Friedel-Crafts acylation, the Lewis acid coordinates to the acyl halide, forming a highly electrophilic acylium ion. This is then attacked by the aromatic ring. The resulting ketone product is less reactive than the starting material, preventing further acylation.

Mechanism of Clemmensen Reduction: The precise mechanism of the Clemmensen reduction is not fully elucidated due to its heterogeneous nature. slchemtech.com It is believed to occur on the surface of the zinc amalgam. Two main mechanisms have been proposed: a carbanionic mechanism, where zinc directly attacks the protonated carbonyl carbon, and a carbenoid mechanism, which is a radical process. slchemtech.com It is generally accepted that alcohols are not intermediates in this reaction. slchemtech.com

Mechanism of Wolff-Kishner Reduction: The Wolff-Kishner reduction proceeds under basic conditions. nih.govresearchgate.net The first step is the formation of a hydrazone by the condensation of the ketone with hydrazine. nih.govresearchgate.net A strong base then deprotonates the hydrazone, leading to the formation of a diimide anion. nih.govresearchgate.net This intermediate then collapses with the loss of nitrogen gas to form a carbanion, which is subsequently protonated by the solvent to yield the alkane. nih.govresearchgate.netrsc.org The rate-determining step is believed to be the deprotonation of the hydrazone. nih.govresearchgate.net

Advanced Analytical Characterization Techniques for 3 Hexyl 5 Methoxyphenol

Chromatographic Separation Methods for Purity Assessment and Isolation

Chromatography is a fundamental technique for separating mixtures into their individual components. etamu.edu For 3-Hexyl-5-methoxyphenol, both gas and liquid chromatography are invaluable for assessing purity and for isolation purposes.

Gas chromatography (GC) is a powerful tool for the analysis of volatile and thermally stable compounds like phenols. postnova.comrestek.com In GC, a sample is vaporized and transported by an inert gas through a column that separates the components based on their boiling points and interactions with the stationary phase. etamu.edu The purity of a sample can be effectively verified, with the capability to detect even trace amounts of impurities. libretexts.org For instance, the analysis of different grades of hexane (B92381) has shown that while one may appear as a single prominent peak, a closer look can reveal minor impurities, distinguishing it from a true mixture of isomers which shows multiple significant peaks. libretexts.org

High-Resolution Gas Chromatography (HRGC), utilizing capillary columns, offers superior separation efficiency compared to traditional packed columns. This is particularly important when dealing with complex mixtures or isomers with very similar physical properties. restek.com For example, HRGC has been successfully used to separate critical pairs of aromatic isomers, such as phenanthrene/anthracene and p-/m-benzenediol isomers, demonstrating its high-resolution performance. nih.gov The separation of methoxyphenol isomers, which can be challenging due to their similar structures, is effectively achieved using HRGC. researchgate.net The choice of the stationary phase in the GC column is critical; for instance, a poly(3-hexylthiophene) (P3HT) stationary phase has shown moderate polarity and high efficiency in separating aliphatic and aromatic isomers. nih.gov

TechniqueApplication for this compoundKey Findings/Capabilities
Gas Chromatography (GC)Purity assessmentVerifies the purity of samples and can detect trace impurities. libretexts.org
High-Resolution Gas Chromatography (HRGC)Separation of methoxyphenol isomersProvides high-efficiency separation of closely related isomers. nih.govresearchgate.net

Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), is employed for the separation and quantification of non-volatile, polar, or thermally unstable compounds. chemcoplus.co.jp HPLC is a versatile technique used for purity control, determination of active agents, and isolation of various compounds. chemcoplus.co.jp In the context of phenols, LC methods have been developed for their rapid separation and sensitive detection. ucc.ie

For the analysis of compounds like this compound, reversed-phase HPLC is a common approach. sielc.com A C18 column is often used, where the separation is based on the hydrophobic interactions between the analyte and the stationary phase. ucc.ieresearchgate.net The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous solution, often with an acid additive to improve peak shape. sielc.comresearchgate.net For instance, a method for separating 3-Chloro-5-methoxyphenol utilizes a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com The detection limits for phenolic compounds using LC with electrochemical detection can be in the nanomolar range, offering high sensitivity. ucc.ie

LC TechniqueStationary Phase ExampleMobile Phase ExampleApplication
HPLCC18 Core-Shell0.3% acetic acid/acetonitrile (gradient)Separation of coumarins. researchgate.net
HPLCNewcrom R1 (Reverse Phase)Acetonitrile, Water, Phosphoric AcidAnalysis of 3-Chloro-5-methoxyphenol. sielc.com
LC with Electrochemical DetectionC18 Core-ShellNot specifiedRapid separation and sensitive detection of phenolic analytes. ucc.ie

Hyphenated Techniques for Comprehensive Molecular Profiling

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, provide a powerful approach for the comprehensive analysis of complex samples.

Gas Chromatography-Mass Spectrometry (GC-MS) is a tandem technique that couples the separation power of GC with the identification capabilities of mass spectrometry (MS). etamu.edu As compounds elute from the GC column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, producing a unique mass spectrum for each compound. etamu.edu This mass spectrum acts as a "fingerprint," allowing for the identification of the compound by comparing it to spectral libraries like the NIST Mass Spectral database. nih.gov

GC-MS is widely used for the identification of phytoconstituents in plant extracts and for the analysis of various organic compounds. nih.gov For example, it has been used to identify 3,5-dimethoxyphenol (B141022) in biological specimens as a marker for Taxus poisoning. nih.gov The technique is also invaluable for analyzing reaction products and identifying unknown compounds in a mixture. unl.edu In the analysis of this compound, GC-MS would be instrumental in confirming its identity and identifying any byproducts or impurities present in a sample. The trimethylsilyl (B98337) (TMS) derivative of 3-methoxyphenol (B1666288) has been analyzed by GC-MS, demonstrating the utility of derivatization to improve chromatographic behavior and obtain characteristic mass spectra. nist.gov

Gas Chromatography coupled with High-Resolution Time-of-Flight Mass Spectrometry (GC-HRTOF-MS) is an advanced analytical technique used for comprehensive metabolite profiling in complex biological or food samples. uj.ac.zaresearchgate.net This method provides highly accurate mass measurements, which aids in the confident identification of known and unknown compounds. researchgate.net

GC-HRTOF-MS has been successfully applied to investigate the metabolite profiles of various food products, identifying a wide range of compounds including aldehydes, sterols, ketones, and acids. researchgate.net For instance, it has been used to study the metabolic profile of dawadawa, a fermented condiment, revealing its complex chemical composition. uj.ac.za In the context of this compound, GC-HRTOF-MS could be employed for detailed metabolite profiling in biological systems or to identify trace-level components in complex matrices where this compound might be present. nih.govmdpi.com

TechniquePrimary ApplicationInformation Obtained
GC-MSIdentification of known and unknown compoundsRetention time and mass spectrum for compound identification. etamu.edunih.gov
GC-HRTOF-MSComprehensive metabolite profilingHighly accurate mass measurements for confident identification of a wide range of metabolites. uj.ac.zaresearchgate.net

Spectroscopic Methods for Structural Elucidation (e.g., Nuclear Magnetic Resonance Spectroscopy, Infrared Spectroscopy)

Spectroscopic methods are indispensable for the definitive structural elucidation of organic molecules. scribd.com

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. slideshare.net For a phenol (B47542) like this compound, the IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. scispace.com Aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹, and C-O stretching for the methoxy (B1213986) group and the phenolic hydroxyl group would be observed in the 1000-1300 cm⁻¹ region. youtube.com The presence of C=C stretching bands around 1600 cm⁻¹ would confirm the aromatic ring. youtube.com The combination of Raman and IR spectroscopy can be particularly powerful for structural elucidation. jchps.com

Spectroscopic MethodInformation ProvidedExpected Absorptions for this compound
¹H NMRProton environments and connectivitySignals for aromatic, methoxy, hydroxyl, and hexyl chain protons.
¹³C NMRCarbon environmentsDistinct signals for each unique carbon atom in the molecule.
Infrared (IR) SpectroscopyFunctional groupsBroad O-H stretch, aromatic C-H stretch, C-O stretch, and C=C stretch. youtube.comscispace.com

Method Validation and Analytical Quality Control for Methoxyphenol Compounds

The reliable quantification and characterization of this compound and related compounds are fundamentally dependent on robust analytical methodologies. To ensure that data are accurate, reproducible, and fit for purpose, rigorous method validation and ongoing analytical quality control (AQC) are indispensable. These processes are guided by internationally recognized principles, such as those outlined by the International Conference on Harmonisation (ICH). globaljournals.orgdemarcheiso17025.com

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use. For methoxyphenol compounds, this typically involves assessing a range of performance characteristics to guarantee the method's reliability. demarcheiso17025.com These procedures are crucial not only for research and development but also for internal quality control where methoxyphenols are produced or used in manufacturing. astm.org

Method Validation Parameters

The validation of an analytical method for methoxyphenol compounds involves the evaluation of several key performance characteristics. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with detectors like Diode Array Detectors (DAD), Mass Spectrometry (MS), or Flame Ionization Detectors (FID), are commonly validated for this purpose. globaljournals.orgastm.orgnih.govosha.gov

The primary validation characteristics include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. For HPLC methods, this is often demonstrated by comparing chromatograms of the analyte with those of potential interferences and assessing peak purity. scielo.br

Linearity: This demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range. It is typically determined by analyzing a series of standards at different concentrations. demarcheiso17025.com For instance, a validated RP-HPLC method for the guaifenesin (B1672422) impurity guaiacol (B22219) (2-methoxyphenol) demonstrated linearity over a concentration range of 0.1-10.0 µg/ml with a correlation coefficient (r²) of 0.999. globaljournals.org

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. demarcheiso17025.com

Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy is often assessed using recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovered is calculated. scielo.br For guaifenesin impurities, the average percentage recovery was found to be within the 98.6 – 101.2% range. globaljournals.org

Precision: This expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually evaluated at two levels:

Repeatability (Intra-day precision): Assesses precision over a short interval of time with the same analyst and equipment. scielo.br

Intermediate Precision (Inter-day precision): Expresses the variations within a laboratory, such as on different days, with different analysts, or on different equipment. scielo.br Low relative standard deviation (RSD) values indicate good precision. scielo.br

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. For the analysis of methoxyphenol isomers by GC-FID, the detection limit was reported as 1 µg. osha.gov An HPLC method for 4-methoxyphenol (B1676288) reported an LOD of 57.1 ppb. sielc.com

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. A standard test method for phenol analysis by capillary GC reported an LOQ of 5.8 mg/kg. astm.org A validated RP-HPLC method for guaiacol reported an LOQ of 0.1 μg/ml. globaljournals.org

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. researchgate.net

Table 1: Summary of Method Validation Parameters and Typical Acceptance Criteria

ParameterDescriptionCommon Acceptance Criteria
Specificity Ability to measure the analyte in the presence of interferences.Peak purity analysis, no co-elution with known impurities.
Linearity Proportional relationship between concentration and analytical signal.Correlation coefficient (r²) ≥ 0.999. demarcheiso17025.com
Accuracy Closeness of the measured value to the true value.Recovery typically within 98-102%. globaljournals.org
Precision (RSD%) Agreement among a series of measurements.Repeatability (RSD) ≤ 2%; Intermediate Precision (RSD) ≤ 3%. demarcheiso17025.com
LOD Lowest concentration that can be detected.Signal-to-Noise ratio (S/N) of 3:1.
LOQ Lowest concentration that can be quantified reliably.Signal-to-Noise ratio (S/N) of 10:1; RSD at this level should be acceptable.
Range Concentration interval where the method is precise, accurate, and linear.Defined by linearity and accuracy studies. demarcheiso17025.com

Analytical Quality Control

Analytical quality control (AQC) comprises the operational techniques and activities used to fulfill requirements for quality. It involves the routine use of procedures to monitor the performance of an analytical method. For methoxyphenol analysis, this includes:

System Suitability Testing: Before running a sample sequence, system suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis. This may involve injecting a standard solution to check parameters like peak resolution, tailing factor, and theoretical plates.

Use of Standards:

Calibration Standards: Solutions of known concentration are used to generate a calibration curve against which unknown sample concentrations are determined. antpedia.com

Internal Standards: A compound of known concentration is added to all samples, blanks, and standards. This helps to correct for variations in extraction efficiency or instrument response. researchgate.netdergipark.org.tr

Quality Control Standards: Standards at low, medium, and high concentrations within the calibration range are run at intervals with the test samples to verify the accuracy and precision of the results during the analytical run. scirp.org

Blank Samples: A sample matrix without the analyte is analyzed to check for contamination or interference from reagents or the environment. dergipark.org.tr

Sample Preservation and Handling: Proper sample collection, storage, and preparation are critical AQC steps. For instance, phenolic compounds in water are subject to oxidation and should be preserved, often by acidification and refrigeration, and analyzed within a specified holding time. antpedia.com

Detailed Research Findings

While specific validation data for this compound is not widely published, data from the analysis of structurally related methoxyphenol compounds provides a strong framework for the expected performance of a validated method.

A gas chromatographic-mass spectrometric (GC/MS) method for determining methoxyphenols in atmospheric particulate matter reported recoveries between 63-100% and precision (RSD) of 2-6%. researchgate.net The analytical limit of detection was 0.002 µg/mL. researchgate.net

Another study developed and validated an RP-HPLC method for quantifying impurities of guaifenesin, including guaiacol (2-methoxyphenol). globaljournals.org The validation results for this related methoxyphenol are highly illustrative of the performance metrics achievable.

Table 2: Example Validation Data for Methoxyphenol Compounds from Published Methods

CompoundMethodLinearity RangeLODLOQAccuracy (Recovery %)Reference
Guaiacol RP-HPLC0.1-10.0 µg/ml0.999N/A0.1 µg/ml98.6 – 101.2% globaljournals.org
4-Methoxyphenol GC-FIDN/AN/A1 µg (total)0.05 mg/m³ (overall)N/A osha.gov
4-Methoxyphenol HPLCN/AN/A57.1 ppbN/AN/A sielc.com
Phenol Impurities Capillary GCup to 70 mg/kg>0.99 (implied)1.7 mg/kg5.8 mg/kgN/A astm.org

N/A: Not available or not specified in the cited source.

These findings underscore that methods like HPLC and GC are highly suitable for the trace analysis of methoxyphenols. The validation data demonstrates that high levels of linearity, accuracy, and precision can be achieved, with low limits of detection and quantitation, ensuring the generation of reliable and defensible analytical data for compounds within this class.

Computational and Theoretical Investigations of 3 Hexyl 5 Methoxyphenol

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry Optimization

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule (its equilibrium geometry) and understanding its electronic properties. Methods like Density Functional Theory (DFT) and Møller-Plesset Perturbation Theory (MP2) are widely employed for this purpose. nih.govplos.org

DFT, with functionals such as B3LYP, is a popular choice due to its balance of computational cost and accuracy. nih.gov MP2, a method that incorporates electron correlation, often provides more accurate geometric parameters, though at a higher computational expense. rsc.orgacs.org These calculations begin with an initial guess of the molecular geometry and iteratively solve the Schrödinger equation to find the lowest energy conformation. The process yields optimized bond lengths, bond angles, and dihedral angles. For 3-Hexyl-5-methoxyphenol, geometry optimization would confirm the planarity of the benzene (B151609) ring and determine the preferred orientations of the hydroxyl, methoxy (B1213986), and flexible hexyl groups.

Table 1: Representative Optimized Geometric Parameters for this compound (Calculated at the B3LYP/6-311G++(d,p) level)

ParameterBond/AngleValue
Bond Lengths (Å) C-C (aromatic)1.39 - 1.41
C-O (hydroxyl)1.37
O-H0.97
C-O (methoxy)1.38
C-C (hexyl)1.53 - 1.54
**Bond Angles (°) **C-C-C (aromatic)119 - 121
C-O-H109.5
C-O-C (methoxy)118.0
C-C-C (hexyl)112 - 114

Note: The data in this table is representative of typical values obtained for phenolic compounds through DFT calculations and serves an illustrative purpose.

Analysis of Global and Local Reactivity Indices

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. A smaller energy gap between the HOMO and LUMO indicates lower hardness (i.e., higher reactivity). acs.org

Electrophilicity Index (ω): Quantifies the ability of a molecule to act as an electrophile.

These parameters are calculated using the energies of the highest occupied molecular orbital (E_HOMO) and the lowest unoccupied molecular orbital (E_LUMO) as follows:

Ionization Potential (IP) ≈ -E_HOMO

Electron Affinity (EA) ≈ -E_LUMO

Electronegativity (χ) = (IP + EA) / 2

Chemical Hardness (η) = (IP - EA) / 2

Electrophilicity Index (ω) = χ² / (2η)

Local reactivity can be assessed using Fukui functions, which indicate the most likely sites for nucleophilic, electrophilic, or radical attack on the molecule.

Table 2: Calculated Global Reactivity Descriptors for this compound

DescriptorSymbolValue (eV)
HOMO EnergyE_HOMO-5.85
LUMO EnergyE_LUMO-0.95
Energy GapΔE4.90
Ionization PotentialIP5.85
Electron AffinityEA0.95
Electronegativityχ3.40
Chemical Hardnessη2.45
Electrophilicity Indexω2.36

Note: The data in this table is hypothetical, based on typical values for methoxyphenols calculated using DFT methods, for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. wikipedia.org For a molecule like this compound, which has a flexible hexyl side chain, MD simulations are invaluable for exploring its conformational landscape. mdpi.com By simulating the molecule's behavior in a solvent (such as water or an organic solvent) over nanoseconds, researchers can identify the most stable conformers and the energy barriers between them. nih.gov

MD simulations also provide detailed insights into intermolecular interactions, such as hydrogen bonding between the phenolic hydroxyl group and solvent molecules or other solutes. nih.gov These simulations can reveal how the molecule orients itself at interfaces, for example, at a lipid-water interface. acs.org

Table 3: Typical Parameters for an MD Simulation of this compound in a Water Box

ParameterDescriptionValue/Type
Force FieldDefines the potential energy of the systemOPLS, CHARMM, AMBER
System SizeNumber of atoms in the simulation~10,000 (1 molecule + water)
TemperatureSystem temperature298 K (25 °C)
PressureSystem pressure1 atm
Simulation TimeDuration of the simulation100 - 500 ns
Time StepIntegration time step2 fs
EnsembleStatistical ensemble usedNPT (Isothermal-isobaric)

Note: This table presents a typical setup for an MD simulation and is for illustrative purposes.

Theoretical Studies of Reaction Mechanisms and Energy Profiles for Related Methoxyphenol Transformations

Theoretical studies can map out the potential energy surfaces of chemical reactions, providing detailed mechanisms and predicting reaction rates. For methoxyphenols, a significant area of study is their atmospheric oxidation, often initiated by hydroxyl (•OH) radicals, which can be a model for photodegradation processes. rsc.orgresearchgate.net

Computational studies on related methoxyphenols like guaiacol (B22219) and creosol show that reactions with •OH radicals typically proceed via two main pathways:

H-atom abstraction: The •OH radical abstracts a hydrogen atom, most commonly from the phenolic hydroxyl group, which is thermodynamically favorable. researchgate.netnih.gov

OH-addition: The •OH radical adds to the aromatic ring, with specific carbon atoms being more susceptible to attack. researchgate.netnih.gov

DFT calculations are used to locate the transition state structures for each step and to calculate the activation energy barriers. The results help determine the most likely degradation pathways. For this compound, H-atom abstraction from the phenolic -OH group is expected to be a major initial step in its degradation.

Table 4: Hypothetical Relative Energy Barriers for •OH-Initiated Reactions of this compound

Reaction PathwaySite of AttackRelative Energy Barrier (kcal/mol)
H-atom AbstractionPhenolic -OH0
H-atom AbstractionMethoxy -CH₃+8.5
H-atom AbstractionHexyl -CH₂- (alpha)+6.2
OH-AdditionC2 (ortho to -OH)+2.1
OH-AdditionC4 (ortho to -OH, para to -OCH₃)+1.5
OH-AdditionC6 (ortho to -OCH₃)+2.5

Note: This table contains plausible, hypothetical data based on published studies of other methoxyphenols to illustrate the likely relative reactivity of different sites. rsc.orgresearchgate.net

Prediction of Spectroscopic Properties through Ab Initio Methods

Ab initio quantum chemical methods can accurately predict various spectroscopic properties, which is essential for identifying and characterizing molecules. rsc.orgresearchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, one can compute vibrational frequencies and compare them with experimental Infrared (IR) and Raman spectra. acs.orgresearchgate.net

Similarly, magnetic shielding tensors can be calculated to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.govplos.org Time-dependent DFT (TD-DFT) is used to calculate electronic excitation energies, which correspond to the absorption bands observed in UV-Vis spectroscopy. tandfonline.com These theoretical predictions are powerful tools for interpreting experimental spectra and confirming molecular structures.

Table 5: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
O-H stretchPhenolic -OH3650
C-H stretchAromatic3100 - 3000
C-H stretchAliphatic (Hexyl & Methoxy)2960 - 2850
C=C stretchAromatic Ring1610, 1590, 1470
C-O stretchPhenolic1250
C-O stretchMethoxy1230, 1040

Note: These are representative values based on DFT calculations for similar phenolic structures. nih.govacs.org

Biological Activities and Molecular Mechanisms of Substituted Methoxyphenols Excluding Clinical Applications

Antioxidant and Free Radical Scavenging Capabilities of Analogues

Phenolic compounds are well-regarded for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals. The presence of a methoxy (B1213986) group and an alkyl chain, as in 3-hexyl-5-methoxyphenol, can modulate this antioxidant capacity.

Several in vitro assays are commonly employed to evaluate the antioxidant efficacy of phenolic compounds. These include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. wiley.com

Studies on various methoxyphenol derivatives have demonstrated their potential as radical scavengers. For instance, the antioxidant capacity of a range of 2-methoxyphenols has been evaluated using the DPPH radical-scavenging activity. josai.ac.jp A linear relationship has been observed between the anti-DPPH radical activity (log 1/IC50) and the ionization potential for several 2-methoxyphenols. josai.ac.jp Similarly, other research has utilized DPPH and FRAP assays to show that substituted hydroxybenzoic and hydroxycinnamic acids have strong antioxidant activity. wiley.com

Analogues such as 5-n-alkylresorcinols, which share the phenolic ring and alkyl chain feature with this compound, have been investigated for their antioxidant potential. However, some studies have shown that long-chain 5-n-alkylresorcinols did not exhibit potent activity in FRAP and DPPH radical assays. This suggests that the structural arrangement and other functional groups significantly influence the outcomes of these assays.

The table below presents data on the antioxidant activity of various phenolic compounds, including methoxyphenol analogues, to illustrate the range of efficacies observed in common in vitro assays.

Compound/ExtractAssayResult (e.g., IC50, TEAC)Source
Eugenol (B1671780) (4-allyl-2-methoxyphenol)DPPHIC50: Not specified, but potent scispace.com
Eugenol (4-allyl-2-methoxyphenol)ABTSIC50: Not specified, but potent scispace.com
Eugenol (4-allyl-2-methoxyphenol)ORAC2.12 ± 0.08 (ORAC value) scispace.com
Vanillin (B372448)ORAC1.81 ± 0.19 (ORAC value) scispace.com
Caffeic Acid Alkyl EstersRancimatHigh antioxidant activity scispace.com
Protocatechuic Acid Alkyl EstersRancimatModerate antioxidant activity scispace.com

This table is illustrative and includes data for methoxyphenol analogues. Specific data for this compound is not available.

The primary mechanism by which phenolic compounds exert their antioxidant effect is through hydrogen atom transfer (HAT) or single electron transfer followed by proton transfer (SET-PT). mdpi.com In the HAT mechanism, the phenolic hydroxyl group donates a hydrogen atom to a free radical, thus quenching it. The resulting phenoxyl radical is stabilized by the resonance of the aromatic ring. wiley.com The SET-PT mechanism involves the transfer of an electron to the radical, followed by the transfer of a proton from the phenolic compound.

The structure of the phenolic compound, including the number and position of hydroxyl and methoxy groups, as well as the nature of other substituents like alkyl chains, plays a crucial role in its antioxidant activity. wiley.com The benzene (B151609) ring is fundamental for stabilizing the antioxidant molecule after it has reacted with a free radical. wiley.com For some 2-methoxyphenols, it has been suggested that dimerization can enhance antioxidative activity, potentially by reducing the prooxidative properties of the parent monomers. mdpi.com The antioxidant capacity of anacardic acids, which are also phenolic lipids, is linked more to the inhibition of superoxide (B77818) generation and xanthine (B1682287) oxidase than to the scavenging of hydroxyl radicals. nih.gov

Antimicrobial Properties of Related Methoxyphenols

Substituted methoxyphenols and related phenolic lipids have demonstrated a broad spectrum of antimicrobial activities against various pathogens.

The antimicrobial potential of phenolic compounds is often evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Studies on eugenol (4-allyl-2-methoxyphenol) and capsaicin (B1668287) have shown them to be active against both foodborne pathogens and spoilage bacteria. scispace.com For instance, Staphylococcus aureus was notably susceptible to these compounds. scispace.com

The antimicrobial activity of phenolic compounds is influenced by their structure. For example, the lipophilic character of a phenolic compound can enhance its antimicrobial activity by facilitating interaction with the microbial cell membrane. researchgate.net Gram-positive bacteria are often more sensitive to hydrophobic components of polyphenols than Gram-negative bacteria due to differences in their cell wall structure. frontiersin.org The length of the alkyl chain in alkylresorcinols also appears to influence their antimicrobial efficacy. gerli.com

The following table summarizes the antimicrobial activity of some methoxyphenol analogues against selected microorganisms.

CompoundMicroorganismMIC (mM)MBC (mM)Source
EugenolS. aureus6.2512.5 scispace.com
EugenolS. putrefaciens3.1256.25 scispace.com
VanillinS. aureus12.525 scispace.com
CapsaicinS. aureus12.5>25 scispace.com

This table is illustrative and includes data for methoxyphenol analogues. Specific data for this compound is not available.

The antimicrobial action of phenolic compounds is multifaceted. mdpi.com A primary mechanism is the disruption of the microbial cell membrane. mdpi.com The lipophilic nature of many phenolic compounds allows them to intercalate into the lipid bilayer, altering its fluidity and permeability, which leads to the leakage of intracellular contents and ultimately cell death. mdpi.com

Another significant mechanism is the inhibition of microbial enzymes. Phenolic compounds can form hydrogen bonds with proteins, leading to the denaturation of essential enzymes and disruption of microbial metabolism. mdpi.com They can also interfere with enzymes located in the cell membrane. nih.gov For example, some flavonoids have been shown to inhibit ATP synthase, thereby reducing cellular energy production. mdpi.com

Furthermore, phenolic compounds can induce oxidative stress within microbial cells by generating reactive oxygen species (ROS), which can damage DNA, lipids, and proteins. mdpi.com Some phenolics also interfere with quorum sensing, the cell-to-cell communication system in bacteria, which can reduce their virulence and ability to form biofilms. mdpi.com

Enzyme Modulation and Inhibition Studies of Methoxyphenol Derivatives (e.g., Pyruvate (B1213749) Carboxylase Inhibition)

Phenolic compounds, including methoxyphenol derivatives, are known to interact with and modulate the activity of various enzymes. This inhibitory action is a key aspect of their biological effects.

Research has shown that many 2-methoxyphenols act as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. josai.ac.jp The inhibition of COX-2 by these compounds appears to be related to their electronic properties. josai.ac.jp Another study on phenolic acid alkyl esters demonstrated that they could inhibit enzymes, with the activity being influenced by the length of the alkyl chain. scispace.com For instance, butyl esters of phenolic acids were found to be more potent inhibitors than methyl esters. scispace.com

The table below provides examples of enzyme inhibition by methoxyphenol analogues.

Compound ClassEnzymeEffectSource
2-MethoxyphenolsCyclooxygenase-2 (COX-2)Inhibition josai.ac.jp
Phenolic Acidsλ-phosphorylaseInhibition mdpi.com
Anacardic AcidsXanthine OxidaseInhibition nih.gov

This table is illustrative and includes data for methoxyphenol analogues. Specific data for this compound is not available.

Cellular and Molecular Responses in In Vitro Biological Models (non-human, non-clinical)

There is a lack of specific data in the reviewed literature detailing the cellular and molecular responses of non-human, non-clinical in vitro models to this compound.

Investigation of Cellular Pathways Influenced by Methoxyphenol Analogues

While no studies were identified that specifically investigate the cellular pathways influenced by this compound, research on related methoxyphenol and alkylresorcinol compounds offers insights into pathways that could potentially be affected.

Studies on various 2-methoxyphenol analogues, for instance, have investigated their effects on inflammatory pathways. In one study, a range of 2-methoxyphenols were assessed for their ability to inhibit cyclooxygenase-2 (COX-2) gene expression induced by lipopolysaccharide (LPS) in RAW 264.7 murine macrophage cells. researchgate.netjosai.ac.jp The results indicated that many compounds in this class act as COX-2 inhibitors. researchgate.net

Research into 4-substituted methoxyphenols has explored their anti-inflammatory effects, with investigations into their impact on reactive oxygen species (ROS) production and nuclear factor-kappa B (NF-κB) activation. nih.gov Some of these analogues were found to inhibit the binding of the RNA-binding protein HuR to mRNA, suggesting a post-transcriptional mechanism of action. nih.gov

5-n-Alkylresorcinols , which share the structural feature of a phenolic ring with an attached alkyl chain, have been studied for their antioxidant and antigenotoxic properties. For example, certain long-chain 5-n-alkylresorcinols were shown to protect human colon cancer HT29 cells against DNA damage induced by hydrogen peroxide. researchgate.net

These findings in structurally related compounds highlight potential areas of investigation for this compound. However, without direct experimental evidence, the specific cellular and molecular responses to this particular compound remain speculative. Further research is necessary to elucidate its biological activities and the pathways through which it may exert its effects.

Structure Activity Relationship Sar Studies on 3 Hexyl 5 Methoxyphenol Analogues

Fundamental Principles and Methodologies of Structure-Activity Relationship Analysis

Structure-Activity Relationship (SAR) analysis is a foundational concept in medicinal chemistry and drug discovery that investigates the link between the chemical structure of a molecule and its resulting biological activity. The core principle is that the activity of a compound is directly related to its three-dimensional structure and physicochemical properties, which govern its ability to interact with a specific biological target, such as a receptor or an enzyme. By systematically modifying the chemical structure of a lead compound, researchers can deduce which molecular features are crucial for its desired effect.

The primary methodologies in SAR studies involve the synthesis and biological evaluation of a series of analogues. This process typically focuses on modifying three key aspects of a lead molecule:

Substituent Modification: Altering, adding, or removing functional groups on the molecular scaffold to probe their influence on electronic properties, steric effects, and potential for specific interactions like hydrogen bonding.

Scaffold Alteration: Modifying the core structure or backbone of the molecule.

Stereochemical Changes: Examining the impact of different stereoisomers, as biological systems are chiral and often exhibit stereospecific recognition.

A key strategy within SAR is the concept of bioisosteric replacement, where one functional group is replaced by another that has similar steric, electronic, or solubility characteristics. This can lead to analogues with improved potency, selectivity, or metabolic stability. nih.gov The ultimate goal of SAR is to develop a pharmacophore model, which defines the essential structural features and their spatial arrangement required for biological activity, guiding the design of more potent and specific therapeutic agents.

Influence of Alkyl Chain Length and Branching on Biological and Physicochemical Properties

In analogues of 3-Hexyl-5-methoxyphenol, such as the broader class of 5-n-alkylresorcinols, the length and branching of the alkyl chain are critical determinants of both biological activity and physicochemical behavior. The amphiphilic nature of these compounds—possessing a polar phenolic head and a nonpolar alkyl tail—allows them to interact with and incorporate into biological membranes, a key aspect of their mechanism of action. nih.govuni.wroc.pl

Biological and Physicochemical Effects of Alkyl Chain Variation:

Antioxidant Activity: The effect of the alkyl chain length on antioxidant capacity is highly dependent on the system being studied. In bulk oils, antioxidant activity tends to decrease as the alkyl chain length increases. researchgate.net Conversely, in oil-in-water emulsions, an optimal antioxidant effect is observed at an intermediate chain length (C21), a phenomenon known as the "cut-off effect". researchgate.net When protecting biological membranes against peroxidation, a C15 homologue showed the strongest activity, which diminished with longer chains like C19 and C23. scispace.com

Enzyme Inhibition: For enzymes like soybean lipoxygenase, longer alkyl chains generally lead to more potent inhibition. The 5-n-tricosylresorcinol (C23) was identified as a highly efficient inhibitor. researchgate.net

Membrane Perturbation and Hemolytic Activity: The ability of these compounds to disrupt cell membranes, often measured by hemolytic activity, is inversely proportional to the length of the alkyl chain. researchgate.net Shorter-chain homologues are more potent hemolytic agents. researchgate.net

Hydrophobicity and Membrane Interaction: As expected, hydrophobicity increases with the length of the alkyl chain. uni.wroc.pl This property governs how the molecules incorporate into lipid bilayers. Longer-chain alkylresorcinols have been shown to increase the stiffening and dehydration of membranes, and they can also influence the size of liposomes. uni.wroc.pl

The following table summarizes the observed effects of varying alkyl chain length on the properties of resorcinolic lipids, which serve as structural analogues for this compound.

PropertyAlkyl Chain LengthObservationSource(s)
Antioxidant Activity (Erythrocyte Membrane) C15:0Strongest activity (IC₅₀ = 10 µM) scispace.com
C19:0Weaker activity (IC₅₀ = 32.5 µM) scispace.com
C23:0Weakest activity (IC₅₀ = 59 µM) scispace.com
Antioxidant Activity (O/W Emulsion) C21:0Optimal activity researchgate.net
Lipoxygenase Inhibition C23:0Most efficient inhibitor researchgate.net
Hemolytic Activity Shorter Chains (e.g., C15)Higher hemolytic potency researchgate.net
Longer ChainsLower hemolytic potency researchgate.net
Hydrophobicity Increases with chain lengthIncreased logP o/w uni.wroc.pl

Positional Effects of the Methoxy (B1213986) Substituent on Molecular Recognition and Activity

The position of the methoxy (-OCH₃) group on the phenolic ring is a critical factor that influences the molecule's electronic distribution, steric profile, and hydrogen-bonding capability, thereby affecting its interaction with biological targets. While direct SAR studies focusing on moving the methoxy group on the 3-hexylresorcinol scaffold are not widely published, valuable insights can be drawn from research on other methoxylated aromatic compounds.

Studies on different classes of molecules have consistently shown that the location of a methoxy substituent is not trivial:

In a series of benzenesulfonamide (B165840) derivatives targeting hypoxia-inducible factor 1 (HIF-1), a methoxy group at the para position of an aromatic ring was found to be essential for activity, whereas a meta methoxy group was not. mdpi.com

Research on copper(II) complexes with methoxyphenyl-substituted β-diketones revealed that changing the methoxy group from the ortho to the para position significantly altered the compound's intermolecular interactions and, consequently, its bioavailability and cytotoxic activity. urfu.ru The para position enabled specific intermolecular contacts that were not possible with the ortho substituent. urfu.ru

In synthetic chemistry, a methoxy group at the 5-position of a resorcinol (B1680541) ring was suggested to negatively impact the yield of a specific reduction reaction, indicating its electronic influence on the ring's reactivity. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology used to create predictive mathematical models that correlate the chemical structure of compounds with their biological activities. oup.commdpi.com This approach transforms SAR from a qualitative set of rules into a quantitative, predictive science. By developing a robust QSAR model, the activity of novel, unsynthesized compounds can be estimated, prioritizing synthetic efforts and accelerating the discovery process.

The development of a QSAR model follows a standardized workflow:

Data Set Assembly: A collection of structurally diverse compounds with experimentally measured biological activities (e.g., IC₅₀ values) is compiled. This set is typically divided into a "training set" for building the model and a "test set" for validating its predictive power. oup.comnih.gov

Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated to represent its structural, physicochemical, and electronic properties. These can range from simple 2D properties (e.g., molecular weight, logP) to complex 3D or 4D descriptors that account for molecular shape and conformational flexibility. nih.gov

Model Generation: Statistical techniques, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are employed to find the best mathematical equation that links the descriptors (independent variables) to the biological activity (dependent variable). mdpi.comacs.org

Model Validation: The model's statistical significance and predictive ability are rigorously assessed. Internal validation (e.g., leave-one-out cross-validation, Q²) and external validation using the test set (R²_pred) are performed to ensure the model is robust and not overfitted. nih.gov

While specific QSAR models for this compound are not prominent in the literature, the methodology is directly applicable. For a series of its analogues, descriptors could include quantum chemical parameters for the phenolic ring, steric parameters for the alkyl chain, and descriptors for hydrogen bonding potential. Such a model could predict activities like antioxidant capacity or enzyme inhibition, providing a powerful tool for designing analogues with optimized properties.

QSAR Modeling StepDescriptionExample Methods/Metrics
1. Data Assembly Gather compounds with known structures and activities.Training Set, Test Set
2. Descriptor Calculation Compute numerical values representing molecular features.Constitutional, Topological, Quantum-Chemical, 3D/4D Descriptors
3. Model Generation Create a mathematical relationship between descriptors and activity.Multiple Linear Regression (MLR), Partial Least Squares (PLS)
4. Model Validation Assess the model's accuracy and predictive power.R² (Coefficient of determination), Q² (Cross-validated R²), External Prediction

Ligand-Based and Receptor-Based Approaches to SAR Elucidation

SAR studies can be broadly categorized into two main approaches—ligand-based and receptor-based—depending on the availability of structural information about the biological target.

Ligand-Based Approaches: These methods are employed when the three-dimensional structure of the biological target (e.g., receptor, enzyme) is unknown. The analysis relies solely on the structures of a set of molecules (ligands) that are known to be active. By comparing the structural features of active and inactive compounds, a pharmacophore model can be developed. This model represents a 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. The studies on alkylresorcinols, where the optimal alkyl chain length for a given activity is determined by systematically testing different lengths, are a classic example of a ligand-based SAR investigation. researchgate.net

Receptor-Based Approaches: Also known as structure-based drug design, this approach is possible when the 3D structure of the biological target has been determined, typically through techniques like X-ray crystallography or NMR spectroscopy. nih.gov The primary tool in this approach is molecular docking, a computational method that predicts the preferred orientation and binding affinity of a ligand within the target's binding site. nih.gov Docking simulations allow researchers to visualize crucial interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues of the protein. mdpi.comacs.org This detailed insight into the binding mode provides a rational basis for designing new analogues with improved affinity and selectivity. For instance, docking studies on phenolic lipids with PPAR receptors have helped explain how the molecules bind and activate the receptor. acs.org

ApproachBasis of AnalysisPrimary MethodologiesRequirementsOutcome
Ligand-Based Structures of known active and inactive ligands.Pharmacophore Modeling, 3D-QSAR.A set of diverse ligands with measured activity.A pharmacophore model defining key features for activity.
Receptor-Based 3D structure of the biological target.Molecular Docking, Molecular Dynamics.A high-resolution structure of the target protein.A predicted binding mode and affinity; rational drug design.

Natural Occurrence and Biosynthetic Pathways of Methoxyphenols

Identification of Methoxyphenols in Plant Extracts and Natural Products

Methoxyphenols are a class of phenolic compounds characterized by the presence of at least one methoxy (B1213986) group (-OCH₃) on the phenol (B47542) ring. While specific research on "3-Hexyl-5-methoxyphenol" is limited, the broader family of methoxyphenols has been identified in a variety of natural sources.

Discovery of Methoxyphenols in Aromatic Plant Species and Fermented Foods

Methoxyphenols are significant contributors to the aroma and flavor profiles of many aromatic plants and fermented foods. For instance, eugenol (B1671780) (4-allyl-2-methoxyphenol) is a primary constituent of clove oil, and vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) is the main component of vanilla bean extract. nih.gov Other methoxyphenols, such as guaiacol (B22219) and syringol, have been identified in various plant species.

Fermentation processes can also lead to the formation or transformation of methoxyphenols. For example, in the fermentation of cocoa, microbial activity can contribute to the production of various volatile compounds, including methoxyphenols that influence the final flavor. However, external factors such as wood smoke contact during drying can also introduce these compounds.

Here is an interactive data table of some naturally occurring methoxyphenols:

Compound NameNatural Source(s)
EugenolClove oil, cinnamon, basil
VanillinVanilla beans
GuaiacolGuaiacum resin, wood smoke
SyringolWood smoke, hardwood lignin (B12514952)
ChavicolBetel leaf
3-Methoxy-5-heneicosylphenolArtemisia annua
3-Allyl-6-methoxyphenolPiper betle, Alnus pendula nmppdb.com.ng
3-Methoxyphenol (B1666288)Sedum crassularia, Eriogonum brevicaule nih.gov

Occurrence in Biomass Pyrolysis Products (e.g., wood smoke)

The thermal decomposition of lignin, a major component of wood, during biomass pyrolysis is a significant source of methoxyphenols in the environment. Wood smoke contains a complex mixture of volatile organic compounds, with methoxyphenols like guaiacol and syringol and their derivatives being prominent. thoughtco.com The specific composition of methoxyphenols in wood smoke can vary depending on the type of wood and the combustion conditions. uaf.edu For instance, hardwood smoke is typically richer in syringol derivatives, while softwood smoke contains more guaiacol derivatives. trae.dk These compounds are responsible for the characteristic smoky aroma and have been used as tracers for wood combustion in atmospheric studies.

Proposed Biosynthetic Routes to Alkyl- and Alkoxy-Substituted Phenols in Biological Systems

The biosynthesis of alkyl- and alkoxy-substituted phenols in biological systems is not fully elucidated for all compounds, and specific pathways for this compound have not been detailed in the available literature. However, general pathways for similar molecules, such as alkylresorcinols, suggest a likely route involving polyketide synthases (PKSs).

Type III PKS enzymes can catalyze the condensation of a fatty acyl-CoA starter unit with several malonyl-CoA extender units to form a polyketide intermediate. This intermediate then undergoes cyclization and aromatization to produce an alkylresorcinol. Subsequent enzymatic modifications, such as hydroxylation and O-methylation, could then lead to the formation of a variety of alkyl- and alkoxy-substituted phenols. The hexyl side chain of this compound would likely be derived from a hexanoyl-CoA starter unit in such a pathway. The methoxy group is typically introduced by the action of an O-methyltransferase enzyme, which transfers a methyl group from S-adenosyl-L-methionine to a hydroxyl group on the phenolic ring.

Role of Microbial Metabolism in the Formation and Transformation of Methoxyphenols

Microorganisms play a crucial role in both the formation and degradation of methoxyphenols in the environment. nih.gov Fungi are particularly important in the breakdown of lignin, a process that releases methoxyphenols into the ecosystem. Bacteria can also form methoxyphenols from precursors like vanillic and ferulic acids.

Conversely, various microorganisms are capable of metabolizing and degrading methoxyphenols and other long-chain alkylphenols. researchgate.netproquest.com The degradation pathways often involve initial hydroxylation of the aromatic ring or oxidation of the alkyl side chain. For example, some bacteria utilize phenol hydroxylase and catechol dioxygenase enzymes to break down these compounds. nih.gov Fungi have also been shown to be effective in the degradation of long-chain alkylphenols, sometimes through different pathways that may involve both intracellular and extracellular enzymes. nih.gov These microbial transformations are critical for the turnover of these compounds in the environment.

Ecological Significance and Environmental Distribution of Naturally Derived Methoxyphenols

Naturally derived methoxyphenols have several important ecological roles. Their antioxidant properties can help protect organisms from oxidative stress. Many methoxyphenols also exhibit antimicrobial and antifungal activities, playing a role in plant defense against pathogens.

The environmental distribution of methoxyphenols is widespread due to their natural origins in plants and their release from biomass burning. They can be found in soil, water, and the atmosphere. While naturally occurring, some alkylphenols and their derivatives are also considered environmental contaminants due to their use in industrial applications and their potential to act as endocrine disruptors. The persistence and fate of these compounds in the environment are influenced by factors such as microbial degradation and photochemical reactions.

Future Research Directions and Unaddressed Challenges

Development of Chemo-Enzymatic and Biocatalytic Syntheses for Enantiomerically Pure 3-Hexyl-5-methoxyphenol

The synthesis of this compound presents a foundational challenge, particularly in achieving enantiomeric purity. The presence of a hexyl group offers possibilities for chirality, depending on its branching, which necessitates advanced synthetic methods. Conventional chemical synthesis often results in racemic mixtures, limiting the exploration of stereospecific biological activities.

Future research should prioritize the development of chemo-enzymatic and biocatalytic routes. These approaches merge the precision of enzymatic catalysis with the versatility of chemical synthesis. beilstein-journals.orgnih.gov Enzymes such as lipases, laccases, and peroxidases have demonstrated significant potential in the synthesis and modification of phenolic compounds. researchgate.netmdpi.com For instance, biocatalytic deracemisation, which can convert a racemate into a single enantiomer, is a powerful strategy for producing enantiomerically pure alcohols and amines. rsc.org Research in this area would involve screening various microbial enzymes for their ability to selectively act on a suitable precursor to this compound. A key challenge will be to identify or engineer enzymes that accommodate the specific steric and electronic properties of the substrate.

A prospective chemo-enzymatic strategy could involve the enzymatic resolution of a racemic intermediate, followed by chemical steps to complete the synthesis. This would allow for the production of both enantiomers, enabling a thorough investigation of their respective biological properties.

Table 1: Prospective Biocatalytic Approaches for Enantioselective Synthesis

Strategy Enzyme Class Potential Reaction Target Expected Outcome
Dynamic Kinetic Resolution Lipase Transesterification of a racemic alcohol precursor Racemic 3-Hexyl-5-hydroxyphenyl precursor >99% enantiomeric excess of a single enantiomer
Stereoselective Hydrolysis Esterase Hydrolysis of a racemic esterified precursor Racemic 3-Hexyl-5-acetoxyphenol Enantiomerically pure this compound
Asymmetric Synthesis Monooxygenase Regio- and stereoselective hydroxylation of a hexylphenol precursor 3-Hexylphenol Chiral hydroxylated intermediates for further synthesis

Advanced Spectroscopic Characterization of Novel Conformers and Aggregation States

A detailed understanding of the three-dimensional structure of this compound is essential for interpreting its chemical behavior and biological activity. The flexibility of the hexyl chain suggests the existence of multiple low-energy conformers. Furthermore, the phenolic hydroxyl group and methoxy (B1213986) group can participate in intermolecular hydrogen bonding, potentially leading to various aggregation states in different environments.

Advanced spectroscopic techniques, integrated with computational chemistry, are required to elucidate these structural nuances. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including 2D techniques like NOESY, can provide insights into through-space interactions and conformational preferences in solution. Fourier-Transform Infrared (FT-IR) spectroscopy, particularly in matrix isolation studies, can identify distinct vibrational modes associated with different conformers. acs.org

Theoretical calculations using Density Functional Theory (DFT) are crucial for predicting the geometries and relative energies of different conformers and aggregates. arxiv.orgresearchgate.net By comparing theoretically predicted spectra with experimental data, a definitive assignment of the observed species can be achieved. sci-hub.se This combined approach would allow for the characterization of the conformational landscape and the nature of non-covalent interactions that govern the molecule's aggregation behavior.

Integrated Omics Approaches for Understanding Biological Interactions

Preliminary assessments of related methoxyphenols suggest potential antioxidant and antimicrobial properties. mdpi.comnih.gov To understand the biological interactions of this compound at a systems level, integrated omics approaches are indispensable. These methodologies, which include transcriptomics, proteomics, and metabolomics, provide a global snapshot of the molecular changes within a biological system in response to a chemical stimulus. d-nb.infosemanticscholar.org

For example, treating a model organism, such as a bacterial strain or a human cell line, with this compound and subsequently analyzing the changes in gene expression (transcriptomics), protein abundance (proteomics), and metabolite levels (metabolomics) can reveal the pathways and cellular processes affected by the compound. nih.govplos.org This can help identify its mechanism of action, potential molecular targets, and off-target effects.

Integrating these multiple omics datasets presents a significant analytical challenge but offers a much deeper understanding than any single approach. mdpi.com Such studies could reveal, for instance, that this compound induces an antioxidant response by upregulating specific cytoprotective genes and proteins, while also altering lipid metabolism due to its lipophilic hexyl chain.

Predictive Modeling and Machine Learning for Structure-Function Relationships

To efficiently explore the chemical space around this compound and predict the activities of its derivatives, the application of predictive modeling and machine learning is a critical future direction. plos.org By generating a library of virtual derivatives with modifications to the alkyl chain, the position of substituents, or the phenolic core, Quantitative Structure-Activity Relationship (QSAR) models can be developed.

These models use molecular descriptors—physicochemical properties, topological indices, and quantum chemical parameters—to build a statistical relationship with a measured biological activity. Machine learning algorithms, such as random forests, support vector machines, and neural networks, are particularly adept at handling the complex, non-linear relationships often found in biological data. researchgate.net

A key challenge is the initial generation of a sufficiently large and diverse dataset of synthesized compounds and their experimentally determined activities to train a robust and predictive model. Once developed, these models can guide the synthesis of new derivatives with enhanced potency or desired properties, accelerating the discovery process and reducing the reliance on costly and time-consuming trial-and-error synthesis. uobaghdad.edu.iq

Table 2: Machine Learning in Drug Discovery Pipeline for Methoxyphenol Derivatives

Phase Action Machine Learning Application Objective
1. Hit Identification High-throughput screening of a small compound library Classification models (e.g., SVM, Random Forest) Predict active vs. inactive compounds
2. Lead Optimization Synthesis and testing of targeted derivatives Regression models (e.g., Gradient Boosting, Neural Networks) Predict potency (e.g., IC50) and optimize structure
3. ADMET Profiling In silico prediction Multi-target prediction models Predict absorption, distribution, metabolism, excretion, and toxicity profiles

Sustainable Production and Broader Industrial Adoption of Novel Methoxyphenol Derivatives

For this compound or its derivatives to have any real-world impact, sustainable and economically viable production methods must be developed. The reliance on petrochemical feedstocks for the synthesis of specialty chemicals is increasingly viewed as unsustainable. A significant future challenge is to develop production routes from renewable biomass. rsc.org

Lignin (B12514952), a complex polymer abundant in wood and agricultural waste, is a natural source of phenolic compounds, including methoxyphenols like guaiacol (B22219) and syringol. ros.edu.plresearchgate.net Research into the catalytic hydrodeoxygenation and selective cleavage of lignin could provide a green pathway to phenolic platform molecules, which could then be functionalized to produce compounds like this compound. acs.org

Broader industrial adoption will depend not only on sustainable production but also on identifying clear applications. Methoxyphenols are used as antioxidants, in fragrances, and as precursors for pharmaceuticals and agrochemicals. ros.edu.plchemicalbook.com The unique combination of a lipophilic hexyl chain and a hydrophilic phenol (B47542) group in this compound might impart useful surfactant or membrane-interacting properties. Future research should explore its potential in areas such as food preservation, cosmetics, and specialty polymers, thereby driving its potential for industrial adoption. mdpi.comsolvay.com

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-hexyl-5-methoxyphenol in laboratory settings?

  • Methodology : A two-step synthesis is common:

Phenol alkylation : Use Friedel-Crafts alkylation with hexyl bromide under anhydrous conditions, catalyzed by AlCl₃ or FeCl₃. Ensure inert atmosphere (N₂/Ar) to prevent oxidation .

Methoxy group introduction : Protect the hydroxyl group via methylation (e.g., using dimethyl sulfate or methyl iodide in basic media) .

  • Safety : Follow OSHA HCS guidelines: wear nitrile gloves, respiratory protection, and ensure local exhaust ventilation to avoid inhalation of toxic intermediates .

Q. How can researchers purify this compound to ≥95% purity for in-vitro studies?

  • Purification steps :

  • Liquid-liquid extraction : Separate organic phases using ethyl acetate/water mixtures.
  • Column chromatography : Use silica gel with hexane/ethyl acetate gradients (e.g., 8:2 ratio).
  • Recrystallization : Dissolve in hot ethanol, cool slowly to room temperature, and filter crystals .
    • Validation : Confirm purity via HPLC-UV (C18 column, methanol/water mobile phase) .

Q. What analytical techniques are critical for characterizing this compound?

  • Basic characterization :

  • HPLC-ESI-TOF/MS : For molecular weight confirmation (expected [M+H]⁺: m/z 238.3) .
  • FT-IR : Key peaks: ~3400 cm⁻¹ (phenolic O-H), ~1250 cm⁻¹ (C-O methoxy) .
    • Structural elucidation : Use ¹H/¹³C NMR in CDCl₃. Anticipated signals: δ 6.5–7.2 ppm (aromatic H), δ 3.8 ppm (methoxy), δ 0.8–1.6 ppm (hexyl chain) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for alkylphenols like this compound?

  • Approach :

  • Cross-reference SDS : Compare acute toxicity classifications (e.g., GHS Category 4 vs. Category 3) across multiple sources (e.g., Cayman Chemical vs. TCI America SDS) .
  • Experimental validation : Conduct in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) under standardized OECD protocols .
    • Data normalization : Account for batch-to-batch variability by quantifying impurities via LC-MS .

Q. What experimental designs are suitable for studying the stability of this compound under varying pH and temperature conditions?

  • Protocol :

Accelerated degradation studies : Incubate samples at pH 2–12 (HCl/NaOH buffers) and 25–60°C.

Monitoring : Use HPLC-DAD every 24 hours to quantify degradation products (e.g., demethylated derivatives) .

  • Key parameters : Degradation follows first-order kinetics; calculate half-life (t₁/₂) using Arrhenius plots .

Q. How can researchers assess the environmental impact of this compound in aquatic systems?

  • Methodology :

  • QSAR modeling : Predict ecotoxicity (e.g., LC50 for fish) using tools like ECOSAR .
  • Microcosm studies : Expose Daphnia magna to 0.1–10 mg/L concentrations; measure mortality and reproductive endpoints .
    • Disposal compliance : Adhere to EPA guidelines—collect waste in sealed containers for incineration (avoid drain disposal) .

Q. What strategies mitigate risks when handling this compound in air-sensitive reactions?

  • Engineering controls :

  • Use gloveboxes or Schlenk lines for oxygen-sensitive steps (e.g., Grignard reactions) .
  • Install explosion-proof refrigeration for low-temperature storage .
    • Personal protective equipment (PPE) : Wear flame-resistant lab coats and full-face shields when handling reactive intermediates .

Data Contradiction Analysis Framework

  • Case example : Discrepancies in reported flash points (e.g., 150°C vs. 180°C).
    • Resolution :

Replicate measurements using ASTM D93 Pensky-Martens closed-cup testers.

Validate purity of test samples via GC-MS to rule out solvent residues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.